Tenuifolin

説明

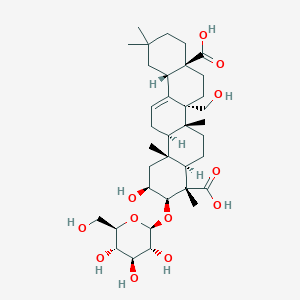

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJLNNAUDGIUAE-YGIRLYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047766 | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20183-47-5 | |

| Record name | Tenuifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20183-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tenuifolin's Neuroprotective Efficacy Against Neuronal Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Tenuifolin, a triterpenoid saponin derived from the root of Polygala tenuifolia, with a specific focus on its role in the attenuation of neuronal apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in this compound's mechanism of action.

Core Neuroprotective Mechanisms of this compound

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases, particularly those characterized by neuronal apoptosis. Its therapeutic potential appears to stem from a multi-targeted approach, addressing several key pathological events that lead to programmed cell death.

The primary mechanisms through which this compound exerts its anti-apoptotic effects include:

-

Regulation of Intracellular Calcium Homeostasis and Calpain System: this compound has been shown to prevent intracellular calcium overload, a critical trigger for apoptotic cascades. By maintaining calcium homeostasis, it inhibits the activation of the calpain system, a family of calcium-dependent proteases that, when overactivated, contribute to the breakdown of cellular architecture and apoptosis.[1][2]

-

Modulation of the Mitochondrial Apoptosis Pathway: this compound directly interferes with the intrinsic pathway of apoptosis. It has been observed to preserve the mitochondrial membrane potential and inhibit the activation of key executioner caspases, namely caspase-3 and caspase-9, in response to apoptotic stimuli.[3][4][5]

-

Activation of Pro-Survival Signaling Pathways: this compound has been found to positively modulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is crucial for neuronal survival, growth, and differentiation.

-

Anti-inflammatory and Antioxidant Effects: The compound mitigates neuroinflammation by inhibiting the release of pro-inflammatory cytokines, in part through the downregulation of the NF-κB signaling pathway. Furthermore, it combats oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while enhancing the activity of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).

-

Regulation of Autophagy: this compound has been shown to modulate autophagy, a cellular process for degrading and recycling cellular components, through the AMPK/mTOR/ULK1 pathway, which can be protective in neurodegenerative contexts.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent neuroprotective effects of this compound in different experimental models.

Table 1: Effect of this compound on Cell Viability in Corticosterone-Induced PC12 Cells

| This compound Concentration | Cell Viability (% of Control) | Reference |

| 0 µM (Corticosterone only) | 44.60% | |

| 1 µM | 46.84% | |

| 10 µM | 53.19% | |

| 50 µM | 61.01% |

Table 2: Modulation of Oxidative Stress Markers by this compound in Corticosterone-Treated PC12 Cells

| Parameter | Corticosterone Only | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | Reference |

| ROS Level (Fold Change) | Reported Increase | Reported Decrease | Reported Decrease | Reported Decrease | |

| MDA Level (Fold Change) | Reported Increase | Reported Decrease | Reported Decrease | Reported Decrease | |

| GSH Activity (Fold Change) | Reported Decrease | Reported Increase | Reported Increase | Reported Increase | |

| SOD Activity (Fold Change) | Reported Decrease | Reported Increase | Reported Increase | Reported Increase | |

| GPX Activity (Fold Change) | Reported Decrease | Reported Increase | Reported Increase | Reported Increase |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Corticosterone-Treated PC12 Cells

| Cytokine | Corticosterone Only (Fold Change vs. Control) | This compound (1 µM) (Fold Change vs. Control) | This compound (10 µM) (Fold Change vs. Control) | This compound (50 µM) (Fold Change vs. Control) | Reference |

| IL-1β | 11.66 | 9.17 | 6.66 | 4.44 | |

| IL-6 | Reported Increase | Reported Decrease | Reported Decrease | Reported Decrease | |

| TNF-α | Reported Increase | Reported Decrease | Reported Decrease | Reported Decrease |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.

Signaling Pathways

Caption: this compound's multi-target mechanism against apoptosis.

Experimental Workflow

Caption: Workflow for in vitro neuroprotection assessment.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

PC12 (Rat Pheochromocytoma): Maintained in DMEM with 10% FBS, 5% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

Apoptosis Induction:

-

Amyloid-β (Aβ) Peptides: Aβ25-35 or Aβ1-42 oligomers are prepared and added to the cell culture medium at concentrations typically ranging from 10 to 25 µM to induce apoptosis.

-

Corticosterone: A stock solution of corticosterone is prepared in ethanol or DMSO and diluted in culture medium to final concentrations ranging from 100 to 750 µM.

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for a period of 2 to 24 hours before the addition of the apoptotic stimulus.

-

Cell Viability Assays (CCK-8/MTT)

-

Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treat with this compound for the desired duration.

-

Introduce the apoptotic agent and incubate for 24-48 hours.

-

Add 10 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

-

After treatment, harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., against Caspase-3, Bax, Bcl-2, p-Akt, etc.) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein expression relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The evidence strongly supports the neuroprotective potential of this compound against neuronal apoptosis. Its ability to modulate multiple key signaling pathways, including those involved in calcium homeostasis, mitochondrial function, inflammation, and oxidative stress, makes it a promising candidate for further investigation in the context of neurodegenerative disease therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic applications of this compound.

References

- 1. This compound in the prevention of Alzheimer's disease-like phenotypes: Investigation of the mechanisms from the perspectives of calpain system, ferroptosis, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of this compound isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Neuroprotective Role of Tenuifolin in Modulating Autophagy Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifolin, a key bioactive saponin derived from the traditional Chinese herb Polygala tenuifolia, has emerged as a promising therapeutic agent in the context of neurodegenerative diseases. Accumulating evidence highlights its potent neuroprotective effects, which are intrinsically linked to its ability to modulate cellular autophagy. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences autophagy pathways, with a particular focus on the AMPK/mTOR signaling cascade. We present a synthesis of current research, including quantitative data on the modulation of autophagy markers, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is increasingly implicated in the pathogenesis of a range of human diseases, including neurodegenerative disorders characterized by the accumulation of protein aggregates, such as amyloid-beta (Aβ) and tau in Alzheimer's disease (AD). Consequently, the modulation of autophagy has become a key therapeutic strategy.

This compound has demonstrated significant neuroprotective properties, including the ability to reduce the secretion of Aβ and alleviate inflammatory responses.[1] A growing body of evidence suggests that these effects are, at least in part, mediated by the potentiation of autophagy. This guide will dissect the molecular mechanisms underlying this compound's action on autophagy pathways.

This compound's Mechanism of Action: The AMPK/mTOR Signaling Pathway

The primary mechanism through which this compound is understood to modulate autophagy is via the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular energy homeostasis and growth.

-

Activation of AMPK: this compound has been shown to activate AMPK. Activated AMPK acts as a cellular energy sensor and, upon activation, initiates a cascade of events to restore energy balance.

-

Inhibition of mTOR: A key downstream target of AMPK is the mTOR complex 1 (mTORC1), a major inhibitor of autophagy. AMPK activation leads to the inhibition of mTORC1.

-

Induction of Autophagy: The inhibition of mTORC1 by the this compound-activated AMPK pathway relieves the suppression of autophagy, leading to the initiation of the autophagic process. This includes the formation of autophagosomes, which engulf cellular debris and pathological protein aggregates.

Quantitative Effects of this compound on Autophagy Markers

The induction of autophagy by this compound has been quantified by measuring the expression levels of key autophagy-related proteins. The following tables summarize the observed effects in various experimental models.

Table 1: Effect of this compound on Autophagy Marker Expression in SH-SY5Y Cells (In Vitro Model of Alzheimer's Disease)

| Marker | Treatment | Change in Expression | Fold Change (approx.) | p-value | Reference |

| LC3-II/LC3-I Ratio | This compound (10 µM) + Aβ₂₅₋₃₅ | Increased | ~1.8 | < 0.05 | [1] |

| Beclin-1 | This compound (10 µM) + Aβ₂₅₋₃₅ | Increased | ~1.5 | < 0.05 | [1] |

| p62/SQSTM1 | This compound (10 µM) + Aβ₂₅₋₃₅ | Decreased | ~0.6 | < 0.05 | [1] |

Table 2: Effect of this compound on AMPK and mTOR Phosphorylation in SH-SY5Y Cells

| Marker | Treatment | Change in Phosphorylation | Fold Change (approx.) | p-value | Reference |

| p-AMPK/AMPK | This compound (10 µM) + Aβ₂₅₋₃₅ | Increased | ~2.0 | < 0.05 | [1] |

| p-mTOR/mTOR | This compound (10 µM) + Aβ₂₅₋₃₅ | Decreased | ~0.5 | < 0.05 |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Neurotoxicity: To model Alzheimer's disease pathology, cells are treated with aggregated amyloid-beta 25-35 (Aβ₂₅₋₃₅) at a final concentration of 20 µM for 24 hours.

-

This compound Treatment: this compound (purity >98%) is dissolved in DMSO to create a stock solution. Cells are pre-treated with this compound (e.g., 10 µM) for 2 hours before the addition of Aβ₂₅₋₃₅.

Western Blot Analysis

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10-15% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against:

-

LC3B (1:1000 dilution)

-

Beclin-1 (1:1000 dilution)

-

p62/SQSTM1 (1:1000 dilution)

-

p-AMPK (Thr172) (1:1000 dilution)

-

AMPK (1:1000 dilution)

-

p-mTOR (Ser2448) (1:1000 dilution)

-

mTOR (1:1000 dilution)

-

β-actin (1:5000 dilution, as a loading control)

-

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.

Logical Relationships and Therapeutic Implications

The ability of this compound to induce autophagy through the AMPK/mTOR pathway has significant therapeutic implications for neurodegenerative diseases. By promoting the clearance of toxic protein aggregates, this compound can potentially mitigate the downstream pathological cascades that lead to neuronal dysfunction and cell death.

Conclusion

This compound represents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its ability to modulate autophagy via the AMPK/mTOR signaling pathway provides a clear mechanism for its observed neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the upstream targets of this compound and translating these in vitro findings to in vivo models to pave the way for clinical applications.

References

Tenuifolin's Impact on Neuroinflammation and Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifolin, a key bioactive saponin derived from the root of Polygala tenuifolia, has garnered significant attention for its neuroprotective properties. Emerging evidence strongly indicates that a primary mechanism underlying these effects is its potent anti-neuroinflammatory activity, particularly its ability to modulate microglial activation. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on neuroinflammation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neuroinflammation, a complex inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1] Microglia, the resident immune cells of the CNS, are the primary mediators of this process.[1] In response to pathological stimuli, microglia transition from a resting, homeostatic state to an activated phenotype, characterized by the release of a barrage of inflammatory mediators such as pro-inflammatory cytokines, chemokines, and reactive oxygen species. While this acute response is protective, chronic microglial activation leads to a self-perpetuating cycle of inflammation and neuronal damage.

This compound has demonstrated significant therapeutic potential by attenuating this detrimental inflammatory cascade. This guide will explore the molecular mechanisms through which this compound exerts its anti-neuroinflammatory and microglia-modulating effects.

Quantitative Data on this compound's Anti-Neuroinflammatory Effects

The efficacy of this compound in mitigating neuroinflammation has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its effects on various inflammatory markers.

Table 1: In Vitro Effects of this compound on Microglial and Neuronal Cells

| Cell Line | Inducing Agent | This compound Concentration | Measured Parameter | Result | Reference |

| BV2 Microglia | Amyloid-β42 (Aβ42) oligomers | 10 µM | TNF-α release | Significant reduction | [2] |

| BV2 Microglia | Aβ42 oligomers | 10 µM | IL-6 release | Significant reduction | [2] |

| BV2 Microglia | Aβ42 oligomers | 10 µM | IL-1β release | Significant reduction | [2] |

| BV2 Microglia | Aβ42 oligomers | 10 µM | iNOS expression | Significant inhibition | |

| BV2 Microglia | Aβ42 oligomers | 10 µM | COX-2 expression | Significant inhibition | |

| PC12 Cells | Corticosterone (750 µM) | 1, 10, 50 µM | Cell Viability | Increased to 46.84%, 53.19%, and 61.01% respectively | |

| PC12 Cells | Corticosterone | 1, 10, 50 µM | IL-1β expression | Dose-dependent reduction | |

| PC12 Cells | Corticosterone | 1, 10, 50 µM | IL-6 expression | Dose-dependent reduction | |

| PC12 Cells | Corticosterone | 1, 10, 50 µM | TNF-α expression | Dose-dependent reduction |

Table 2: In Vivo Effects of this compound on Animal Models of Neuroinflammation

| Animal Model | Insult | This compound Dosage | Measured Parameter | Result | Reference |

| MPTP-induced Parkinson's Disease mice | MPTP | 20 and 40 mg/kg | TNF-α in brain homogenates | Significant reduction | |

| MPTP-induced Parkinson's Disease mice | MPTP | 20 and 40 mg/kg | IL-1β in brain homogenates | Significant reduction | |

| MPTP-induced Parkinson's Disease mice | MPTP | 20 and 40 mg/kg | IL-6 in brain homogenates | Significant reduction | |

| Chronic restraint stress mice | Chronic restraint stress | Not specified | Neuroinflammatory cytokines | Reduction |

Key Signaling Pathways Modulated by this compound

This compound's anti-neuroinflammatory effects are mediated through its interaction with several key intracellular signaling pathways. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In activated microglia, this pathway triggers the transcription of genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2. This compound has been shown to suppress the activation of the NF-κB pathway. It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical component of the cellular antioxidant defense system and also plays a role in suppressing inflammation. Tenuigenin, a compound related to this compound, has been shown to upregulate the expression of Nrf2 and its downstream target, HO-1. This activation leads to a reduction in oxidative stress and the production of pro-inflammatory mediators.

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the methodologies commonly employed in studies investigating this compound's effects on neuroinflammation.

In Vitro Models

-

Cell Lines:

-

BV2 Microglial Cells: An immortalized murine microglia cell line, widely used to study neuroinflammation. These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. While not microglia, they are often used in co-culture systems or to study the neuroprotective effects of compounds against microglia-mediated toxicity. Culture conditions are similar to BV2 cells.

-

-

Induction of Neuroinflammation:

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, commonly used to induce a strong inflammatory response in microglia via Toll-like receptor 4 (TLR4) activation. A typical concentration used is 1 µg/mL.

-

Amyloid-β (Aβ) oligomers: Pathological hallmarks of Alzheimer's disease, used to model disease-specific neuroinflammation.

-

Corticosterone: A glucocorticoid hormone used to induce stress-related neuronal damage and inflammation.

-

-

This compound Treatment:

-

This compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in culture medium to the desired final concentrations (ranging from 0.1 to 50 µM). Cells are often pre-treated with this compound for a period (e.g., 1-12 hours) before the addition of the inflammatory stimulus.

-

-

Assays:

-

Cell Viability Assay (e.g., CCK-8, MTT): To assess the cytotoxicity of this compound and its protective effects against inflammatory insults.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes.

-

Western Blotting: To detect the protein levels of key signaling molecules (e.g., p-IκB, p-p65, Nrf2, HO-1), iNOS, and COX-2.

-

Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

-

In Vivo Models

-

Animal Models:

-

LPS-induced Neuroinflammation: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS in mice or rats to induce systemic or central inflammation.

-

MPTP-induced Parkinson's Disease Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice to induce dopaminergic neuron loss and neuroinflammation.

-

Chronic Stress Models: Employing methods like chronic restraint stress to induce a sustained neuroinflammatory response.

-

-

This compound Administration:

-

This compound is typically administered via oral gavage or intraperitoneal injection at dosages ranging from 20 to 40 mg/kg for a specified duration.

-

-

Outcome Measures:

-

Behavioral Tests: To assess cognitive function and motor performance (e.g., Morris water maze, rotarod test).

-

Immunohistochemistry/Immunofluorescence: To examine microglial activation (e.g., using Iba1 staining) and neuronal survival in brain tissue sections.

-

ELISA/Western Blotting/qRT-PCR: Performed on brain homogenates to measure the levels of inflammatory markers and signaling proteins.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the anti-neuroinflammatory effects of this compound.

Caption: A generalized experimental workflow.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent modulator of neuroinflammation and microglial activation. Its ability to target key signaling pathways like NF-κB and Nrf2/HO-1 underscores its therapeutic potential for a range of neurodegenerative disorders. Future research should focus on further elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in more advanced preclinical models of neurodegenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural compound.

References

Investigating the Antidepressant Properties of Tenuifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifolin, a key bioactive saponin derived from the root of the traditional Chinese medicinal herb Polygala tenuifolia Willd., has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Emerging preclinical evidence strongly suggests that this compound possesses notable antidepressant properties, positioning it as a promising candidate for the development of novel antidepressant agents. This technical guide provides an in-depth overview of the current understanding of this compound's antidepressant effects, with a focus on its mechanisms of action, experimental validation, and the underlying signaling pathways.

Mechanisms of Antidepressant Action

This compound is believed to exert its antidepressant effects through a multi-faceted approach, targeting several key neurobiological pathways implicated in the pathophysiology of depression.

1. Modulation of Neurotrophic Signaling Pathways:

A significant body of evidence points to this compound's ability to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its dysregulation is strongly linked to depression. This compound has been shown to upregulate the expression of both BDNF and its primary receptor, Tropomyosin receptor kinase B (TrkB), in the hippocampus of animal models of depression[1]. This activation of the BDNF-TrkB pathway is thought to be a cornerstone of this compound's therapeutic action, promoting neuronal recovery from stress-induced damage[1].

2. Activation of the mTOR Signaling Pathway:

Similar to the rapid-acting antidepressant ketamine, this compound has been found to activate the mammalian target of rapamycin (mTOR) signaling pathway[1]. The mTOR pathway is a critical regulator of protein synthesis and synaptic plasticity. Its activation by this compound may lead to the synthesis of synaptic proteins, contributing to the restoration of synaptic function and connectivity, which are often impaired in depression[1].

3. Anti-inflammatory and Antioxidant Effects:

Neuroinflammation and oxidative stress are increasingly recognized as key contributors to the pathophysiology of depression. This compound has demonstrated potent anti-inflammatory and antioxidant properties. In in vitro models of corticosterone-induced neuronal damage, a model relevant to stress-induced depression, this compound has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[2]. Furthermore, it mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.

4. Modulation of Neurotransmitter Systems:

While the primary focus has been on neurotrophic and inflammatory pathways, this compound is also suggested to influence neurotransmitter systems. It is described as a "BDNF-CREB modifier and GABA" agent, indicating a potential role in modulating the GABAergic system, which is often dysregulated in anxiety and depression.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the antidepressant-related effects of this compound.

Table 1: In Vivo Behavioral Studies on Radix Polygalae Extract (Containing this compound)

| Animal Model | Behavioral Test | Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) | % Reduction in Immobility | Reference |

| Mice | Tail Suspension Test | Control | - | 155.3 ± 10.2 | - | |

| Radix Polygalae | 0.1 | 85.7 ± 8.5 | 44.8 | |||

| Radix Polygalae | 1 | 110.2 ± 12.1 | 29.0 | |||

| Radix Polygalae | 10 | 125.6 ± 11.5 | 19.1 | |||

| Mice | Forced Swim Test | Control | - | 130.4 ± 9.8 | - | |

| Radix Polygalae | 0.1 | 105.3 ± 10.1 | 19.2 | |||

| Radix Polygalae | 1 | 90.2 ± 8.7 | 30.8 | |||

| Radix Polygalae | 10 | 115.1 ± 11.3 | 11.7 |

Table 2: In Vivo Neurotrophic Factor mRNA Expression in a Chronic Stress Rat Model

| Treatment Group | Dose (g/kg) | Hippocampal BDNF mRNA Expression (Fold Change vs. Model) | Hippocampal TrkB mRNA Expression (Fold Change vs. Model) | Reference |

| Model | - | 1.00 | 1.00 | |

| YZ-50 (Low Dose) | 2.8 | >1 | >1 | |

| YZ-50 (High Dose) | 5.6 | Significantly > Low Dose | Significantly > Low Dose |

Note: YZ-50 is a fraction of Polygala tenuifolia Willd. containing this compound.

Table 3: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound in Corticosterone-Induced PC12 Cells

| Parameter | Control | Corticosterone (750 µM) | This compound (1 µM) + Corticosterone | This compound (10 µM) + Corticosterone | This compound (50 µM) + Corticosterone | Reference |

| Cell Viability (%) | 100 | 44.60 | 46.84 | 53.19 | 61.01 | |

| IL-6 Expression (Fold Change) | 1 | 11.5 | 9.81 | 8.25 | 6.79 | |

| TNF-α Expression (Fold Change) | 1 | >1 | Reduced | Reduced | Reduced | |

| ROS Levels (Fold Change) | 1 | 1.81 | 1.68 | 1.54 | 1.30 | |

| MDA Levels (Fold Change) | 1 | 1.87 | Reduced | Reduced | Reduced |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

1. Animal Models of Depression

-

Chronic Unpredictable Mild Stress (CUMS) Model: This widely used model induces a state of anhedonia and behavioral despair in rodents, mimicking key symptoms of human depression. The protocol involves exposing animals to a series of varied and unpredictable mild stressors over several weeks. Stressors may include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Food or water deprivation

-

Reversal of the light/dark cycle

-

Cage shaking

-

Exposure to an empty water bottle

-

White noise

-

Overnight illumination

-

Forced swimming in cool water (10°C)

-

-

Corticosterone-Induced Depression Model: Chronic administration of exogenous corticosterone mimics the hypercortisolemia often observed in depressed patients and induces depressive-like behaviors in rodents.

-

Administration: Corticosterone is typically dissolved in saline containing a small percentage of Tween 80 or ethanol and administered via subcutaneous injection daily for a period of 3-5 weeks. Doses can range from 20-40 mg/kg.

-

2. Behavioral Tests for Antidepressant Activity

-

Forced Swim Test (FST):

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice or rats are placed in the cylinder for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Tail Suspension Test (TST):

-

Apparatus: A horizontal bar from which the animal can be suspended by its tail using adhesive tape. The animal should be suspended high enough so that it cannot reach any surfaces.

-

Procedure: Mice are suspended by their tail for a 6-minute session. The total time the animal remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.

-

3. In Vitro Neuroprotection Assay

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they exhibit neuronal characteristics upon differentiation.

-

Induction of Neuronal Damage: Cells are treated with corticosterone (e.g., 750 µM) for a specified period (e.g., 24 hours) to induce apoptosis and oxidative stress.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for a set duration (e.g., 2 hours) before the addition of corticosterone.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT or CCK-8 assay.

-

Measurement of Inflammatory and Oxidative Stress Markers:

-

ELISA: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

ROS and MDA Assays: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA. Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, can be quantified using a commercial MDA assay kit.

-

4. Molecular Biology Techniques

-

Western Blotting: This technique is used to quantify the protein expression levels of key signaling molecules (e.g., p-mTOR, mTOR, BDNF, TrkB, PSD-95, synaptophysin) in brain tissue (e.g., hippocampus, prefrontal cortex) from animal models.

-

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction is used to measure the mRNA expression levels of target genes (e.g., Bdnf, Ntrk2).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's antidepressant action and a typical experimental workflow.

Caption: this compound's antidepressant signaling pathways.

Caption: In vivo experimental workflow for this compound.

Conclusion and Future Directions

The preclinical data strongly support the antidepressant potential of this compound. Its multifaceted mechanism of action, encompassing the modulation of neurotrophic pathways, activation of mTOR signaling, and potent anti-inflammatory and antioxidant effects, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining optimal dosing and formulation.

-

Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in patients with major depressive disorder.

-

Target Engagement Studies: Utilizing techniques like positron emission tomography (PET) to confirm that this compound engages its proposed targets (e.g., TrkB receptors) in the human brain would provide valuable mechanistic insights.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing antidepressant medications could lead to more effective treatment strategies.

References

Tenuifolin for Sleep Enhancement and Regulation of Sleep Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifolin, a triterpenoid saponin derived from the root of Polygala tenuifolia (Radix Polygalae), has demonstrated significant potential as a hypnotic agent in preclinical studies. This technical guide synthesizes the current scientific evidence on the sleep-enhancing effects of this compound and its role in regulating sleep architecture. It provides a detailed overview of its mechanism of action, supported by quantitative data from animal models, comprehensive experimental protocols, and visualizations of the key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the field of sleep medicine and drug development.

Introduction

Insomnia and other sleep disorders represent a growing global health concern, necessitating the development of novel and safer therapeutic interventions. Traditional herbal medicines are a valuable source of new pharmacological agents. This compound, a major active constituent of Radix Polygalae, has been identified in preclinical research as a promising candidate for promoting sleep and improving its quality.[1][2] Studies in animal models suggest that this compound can prolong sleep duration and modulate sleep architecture, primarily through its effects on GABAergic, noradrenergic, and serotoninergic systems.[1][3] This guide provides an in-depth analysis of the existing preclinical data on this compound's hypnotic properties.

Quantitative Data on Sleep Parameters

The effects of this compound on sleep have been quantified in rodent models using electroencephalography (EEG) and electromyography (EMG). The following tables summarize the key findings from a pivotal study in mice.

Table 1: Effect of this compound on Total Sleep Time in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Total Sleep Time (min) | % Change from Vehicle |

| Vehicle | - | 450.3 ± 15.2 | - |

| This compound | 20 | 465.8 ± 18.7 | +3.4% |

| This compound | 40 | 520.1 ± 20.3 | +15.5% |

| This compound | 80 | 545.6 ± 22.1 | +21.2% |

| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data extracted from Cao et al., 2016.[3] |

Table 2: Effect of this compound on NREM and REM Sleep Architecture in Mice

| Treatment Group | Dose (mg/kg, p.o.) | NREM Sleep (min) | REM Sleep (min) |

| Vehicle | - | 390.5 ± 14.8 | 59.8 ± 5.1 |

| This compound | 40 | 450.2 ± 18.9 | 69.9 ± 6.2 |

| This compound | 80 | 470.3 ± 20.1 | 75.3 ± 7.0 |

| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data extracted from Cao et al., 2016. |

Table 3: Effect of this compound on Neurotransmitter Levels in Specific Brain Regions of Mice

| Brain Region | Neurotransmitter | % Change from Vehicle (80 mg/kg this compound) |

| Ventrolateral Preoptic Area (VLPO) | GABA | Increased |

| Locus Coeruleus (LC) | GABA | Increased |

| Perifornical Area (Pef) | GABA | Increased |

| Locus Coeruleus (LC) | Noradrenaline (NA) | Decreased |

| Ventrolateral Preoptic Area (VLPO) | Noradrenaline (NA) | Decreased |

| Pontomesencephalic Tegmental Area (PPT) | Noradrenaline (NA) | Decreased |

| Laterodorsal Tegmental Area (LDT) | Noradrenaline (NA) | Decreased |

| Laterodorsal Tegmental Area (LDT) | Acetylcholine (ACh) | Increased |

| Pontomesencephalic Tegmental Area (PPT) | Acetylcholine (ACh) | Increased |

| Data extracted from Cao et al., 2016. |

Experimental Protocols

The following methodologies are based on the key preclinical studies investigating the hypnotic effects of this compound.

Animal Models

-

Mice: Male C57BL/6J mice are typically used for sleep studies. Animals are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Zebrafish: Zebrafish larvae are utilized for high-throughput screening of sleep-promoting compounds due to their diurnal rhythm and conserved central nervous system structure.

Surgical Implantation for EEG/EMG Recording (Mice)

-

Mice are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital).

-

Stainless steel screws are implanted into the skull over the frontal and parietal cortices to serve as EEG electrodes.

-

Two insulated stainless-steel wires are inserted into the nuchal muscles to act as EMG electrodes.

-

All electrodes are connected to a microconnector and secured to the skull with dental cement.

-

Animals are allowed a recovery period of at least one week before experiments.

Drug Administration

-

This compound is typically dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (p.o.) via gavage.

-

Control groups receive the vehicle solution.

Sleep-Wake State Analysis (Mice)

-

EEG and EMG signals are recorded continuously for a specified period (e.g., 24 hours).

-

The sleep-wake states are scored manually or automatically in epochs (e.g., 10 seconds) and classified as:

-

Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG.

-

NREM Sleep: High-amplitude, low-frequency EEG (delta waves) and low-amplitude EMG.

-

REM Sleep: Low-amplitude, high-frequency EEG (theta waves) and muscle atonia (lowest EMG amplitude).

-

-

EEG power spectral analysis is performed to assess the quality of sleep, with the power density of different frequency bands calculated for NREM and REM sleep.

Neurotransmitter Analysis (Mice)

-

Following sleep recording, mice are euthanized, and specific brain regions (e.g., VLPO, LC, PPT, LDT, Pef) are dissected.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or ultrafast liquid chromatography-mass spectrometry (UFLC-MS) is used to quantify the levels of neurotransmitters such as GABA, noradrenaline, and acetylcholine in the brain tissue homogenates.

c-Fos Immunohistochemistry (Mice)

-

To assess neuronal activity, mice are perfused with paraformaldehyde following this compound or vehicle administration.

-

Brain sections are prepared and subjected to double-immunohistochemistry for c-Fos (a marker of neuronal activation) and specific neuronal markers (e.g., GAD for GABAergic neurons, ChAT for cholinergic neurons, TH for noradrenergic neurons).

-

The number of c-Fos positive neurons in specific sleep-wake regulatory nuclei is quantified.

Behavioral Analysis in Zebrafish

-

Zebrafish larvae are placed in individual wells of a multi-well plate.

-

This compound is added to the water at different concentrations.

-

An automated video tracking system monitors the locomotor activity of the larvae over a 24-hour period.

-

Rest periods (immobility lasting for a defined duration) are quantified, particularly during the dark phase, to assess sleep-like behavior.

Signaling Pathways and Mechanism of Action

This compound's sleep-enhancing effects appear to be mediated by a multi-target mechanism involving the modulation of key neurotransmitter systems that regulate the sleep-wake cycle.

GABAergic System Activation

This compound enhances the activity of the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. It increases the levels of GABA in sleep-promoting regions like the ventrolateral preoptic area (VLPO) and wake-promoting regions such as the locus coeruleus (LC) and perifornical area (Pef). This leads to a generalized inhibition of arousal pathways, thereby promoting sleep onset and maintenance. In zebrafish, this compound has been shown to increase the expression of GABA transporter 1 (gat1), suggesting a role in regulating GABA levels in the synaptic cleft.

Figure 1: this compound's Proposed Action on the GABAergic System.

Noradrenergic System Inhibition

This compound appears to inhibit the noradrenergic system, a key component of the ascending arousal system. It significantly reduces the levels of noradrenaline in wake-promoting areas like the LC, as well as in the VLPO, PPT, and LDT. By dampening the activity of the noradrenergic system, this compound likely reduces arousal and promotes a transition to sleep.

Figure 2: this compound's Proposed Inhibitory Effect on the Noradrenergic System.

Cholinergic and Serotonergic System Modulation

This compound has also been shown to increase acetylcholine levels in the LDT and PPT, which are involved in REM sleep promotion. Furthermore, studies in zebrafish suggest a potential involvement of the serotoninergic system in this compound's sleep-promoting effects, as its behavioral phenotype resembles that of selective serotonin reuptake inhibitors.

Figure 3: Experimental Workflow for Assessing this compound's Hypnotic Effects in Mice.

Neuroprotective and Anti-inflammatory Effects

Beyond its direct effects on sleep-wake regulation, this compound has demonstrated neuroprotective properties that may be beneficial in the context of sleep deprivation-induced cognitive deficits. In mouse models of sleep deprivation, this compound has been shown to:

-

Improve short- and long-term memory impairments.

-

Reduce pro-inflammatory cytokines (IL-1β, IL-6, IL-18) and increase anti-inflammatory cytokines (IL-10) in the hippocampus.

-

Enhance the antioxidant status in the brain.

-

Restore the downregulation of brain-derived neurotrophic factor (BDNF) signaling.

These findings suggest that this compound may not only promote sleep but also mitigate the detrimental cognitive consequences of sleep loss.

Conclusion and Future Directions

The preclinical evidence strongly supports the potential of this compound as a novel therapeutic agent for sleep disorders. Its ability to prolong sleep duration and modulate sleep architecture through the GABAergic, noradrenergic, and potentially serotoninergic systems is promising. Moreover, its neuroprotective and anti-inflammatory effects add to its therapeutic potential, particularly for individuals suffering from sleep deprivation-induced cognitive impairment.

However, it is crucial to acknowledge that the current research is limited to animal models. To advance the development of this compound as a clinical candidate, future research should focus on:

-

Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials in humans are necessary to establish the safety, tolerability, and efficacy of this compound for the treatment of insomnia.

-

Pharmacokinetics and Bioavailability: Further studies are needed to understand the pharmacokinetics and bioavailability of this compound in humans.

-

Dose-Response Relationship: Establishing a clear dose-response relationship in humans is essential for determining the optimal therapeutic dose.

-

Long-Term Safety: The long-term safety profile of this compound needs to be evaluated in chronic administration studies.

References

The Pharmacokinetic and Metabolic Profile of Tenuifolin: An In-Depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifolin, a key bioactive saponin isolated from the root of Polygala tenuifolia (Yuan Zhi), has garnered significant interest within the scientific community for its potential therapeutic effects on the central nervous system. Preclinical studies have suggested its efficacy in models of cognitive impairment, neuroinflammation, and sleep disorders. A thorough understanding of its pharmacokinetics (PK) and metabolism is paramount for the translation of these promising preclinical findings into viable clinical applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily investigated in rodent models, notably rats and mice. These studies consistently indicate that this compound exhibits poor oral bioavailability.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Administration)

| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |

| Dose | 5 mg/kg | 60 mg/kg | [1] |

| Cmax (ng/mL) | - | 24.3 ± 8.5 | [1] |

| Tmax (h) | - | 0.77 (46 min) | [1] |

| t1/2 (h) | 1.41 ± 0.54 | 1.80 ± 0.39 | [1] |

| AUC (0-t) (ng·h/mL) | 1350.6 ± 452.1 | 89.7 ± 30.1 | [1] |

| Absolute Bioavailability (%) | - | 0.83 ± 0.28 |

Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous and Oral Administration)

| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |

| Dose | 5 mg/kg | 60 mg/kg | |

| t1/2 (h) | - | - | |

| AUC (0-inf) (ng·h/mL) | - | - | |

| Absolute Bioavailability (%) | - | 4.0 |

Tissue Distribution

Following administration, this compound distributes to various tissues. Studies in rats have shown that higher concentrations of this compound are found in the liver and kidneys. Notably, a small but significant amount of the compound can cross the blood-brain barrier, which is crucial for its neuropharmacological effects.

Metabolism of this compound

The metabolic fate of this compound in preclinical models is not yet fully elucidated. As a saponin, it is anticipated to undergo hydrolysis of its glycosidic linkages by gut microbiota, followed by phase II metabolism of the resulting aglycone.

While specific metabolites of this compound have not been definitively identified in the reviewed literature, the general metabolic pathways for saponins involve:

-

Deglycosylation: The sugar moieties are cleaved by bacterial enzymes in the gut, releasing the aglycone, tenuigenin.

-

Phase II Conjugation: The aglycone and its hydroxylated derivatives are likely to undergo glucuronidation and sulfation in the liver to facilitate excretion.

Further research employing high-resolution mass spectrometry is required to identify and characterize the specific metabolites of this compound in various biological matrices.

Excretion of this compound

Quantitative data on the excretion of this compound is limited. Based on its low oral bioavailability and expected metabolism, it is hypothesized that a significant portion of orally administered this compound is excreted unchanged in the feces. Metabolites formed in the liver are likely eliminated via both urine and bile.

Experimental Protocols

The following section details the typical methodologies employed in the pharmacokinetic studies of this compound.

Animal Models

-

Species: Sprague-Dawley rats and ICR mice are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

-

Fasting: Animals are often fasted overnight prior to drug administration.

Drug Administration and Sample Collection

-

Oral Administration: this compound is typically dissolved or suspended in a suitable vehicle (e.g., water, carboxymethyl cellulose) and administered by oral gavage.

-

Intravenous Administration: For bioavailability studies, this compound is dissolved in a sterile vehicle (e.g., saline) and administered via the tail vein.

-

Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

-

Tissue Homogenization: For tissue distribution studies, animals are euthanized at specific time points, and organs of interest are harvested, weighed, and homogenized in saline or a suitable buffer.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological samples.

-

Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma and tissue homogenates. This typically involves adding a precipitating agent like methanol or acetonitrile, followed by centrifugation to remove proteins.

-

Chromatography:

-

Column: A C18 reversed-phase column is frequently used for separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid) is used for elution. Isocratic or gradient elution may be employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both this compound and an internal standard.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for preclinical pharmacokinetic studies of this compound.

Signaling Pathways Modulated by this compound

This compound is believed to exert its neuroprotective and cognitive-enhancing effects through the modulation of several key signaling pathways.

1. BDNF-TrkB Signaling Pathway

This compound has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is critical for neuronal survival, growth, and synaptic plasticity.

Caption: this compound's modulation of the BDNF-TrkB signaling pathway.

2. mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound's antidepressant-like effects may be mediated through the activation of this pathway.

Caption: this compound's potential activation of the mTOR signaling pathway.

3. GABAergic and Noradrenergic Systems Interaction

This compound has been observed to modulate neurotransmitter systems, including the GABAergic and noradrenergic systems, which may contribute to its sedative and hypnotic effects.

Caption: this compound's interaction with GABAergic and noradrenergic systems.

4. Inhibition of Ferroptosis

Recent studies suggest that this compound may protect against neuronal cell death by inhibiting ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.

Caption: this compound's proposed mechanism for inhibiting ferroptosis.

Conclusion and Future Directions

This technical guide consolidates the current understanding of the pharmacokinetics and metabolism of this compound in preclinical models. The available data indicates that while this compound possesses promising neuropharmacological activities, its poor oral bioavailability presents a significant challenge for drug development. Future research should focus on:

-

Metabolite Identification: Comprehensive metabolite profiling studies are crucial to fully understand the biotransformation of this compound and to identify any active metabolites.

-

Excretion Studies: Quantitative excretion studies are needed to determine the primary routes of elimination for this compound and its metabolites.

-

Formulation Development: Strategies to enhance the oral bioavailability of this compound, such as novel drug delivery systems, should be explored to improve its therapeutic potential.

-

Pharmacodynamics: Further elucidation of the molecular mechanisms underlying this compound's effects on various signaling pathways will provide a more complete picture of its pharmacological actions.

By addressing these knowledge gaps, the scientific community can pave the way for the successful clinical development of this compound as a novel therapeutic agent for neurological and psychiatric disorders.

References

Tenuifolin's Therapeutic Potential: A Deep Dive into its Effects on Cholinergic and Glutamatergic Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenuifolin, a key bioactive triterpenoid saponin derived from the root of Polygala tenuifolia (Yuan Zhi), has garnered significant attention for its neuroprotective properties and potential therapeutic applications in neurodegenerative and cognitive disorders. This technical guide provides a comprehensive analysis of the current understanding of this compound's mechanisms of action, with a specific focus on its modulatory effects on the cholinergic and glutamatergic systems. This document synthesizes quantitative data from preclinical studies, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

The central nervous system relies on a delicate balance of excitatory and inhibitory neurotransmission to regulate cognitive functions, including learning, memory, and attention. The cholinergic and glutamatergic systems are two of the most critical pathways involved in these processes. Dysfunction in these systems is a hallmark of several neurological disorders, most notably Alzheimer's disease, where cholinergic deficits are prominent, and excitotoxicity mediated by glutamate contributes to neuronal death.

This compound, isolated from Polygala tenuifolia, a plant with a long history in traditional Chinese medicine for treating memory-related ailments, has emerged as a promising multi-target neuroprotective agent.[1] Preclinical evidence suggests that this compound exerts beneficial effects by modulating these key neurotransmitter systems.[2][3][4] This guide will explore the molecular interactions and functional outcomes of this compound on both the cholinergic and glutamatergic pathways.

Effects on the Cholinergic System

The cholinergic system, primarily utilizing the neurotransmitter acetylcholine (ACh), is fundamental for cognitive processes. This compound enhances cholinergic function through multiple mechanisms, primarily by inhibiting the breakdown of acetylcholine and potentially influencing its synthesis.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating the signal. Inhibition of AChE increases the availability of ACh, enhancing cholinergic neurotransmission. This is a key strategy in the symptomatic treatment of Alzheimer's disease.

Studies have shown that this compound and extracts from Polygala tenuifolia possess AChE inhibitory activity.[3] Research indicates that this compound reduces the activity of AChE in the cortex. While a specific IC50 value for pure this compound is not consistently reported in the available literature, an extract of P. tenuifolia (BT-11) was found to inhibit AChE in a dose-dependent, non-competitive manner.

Table 1: Quantitative Data on this compound's Effect on the Cholinergic System

| Parameter | Compound/Extract | Effect | Value | Model System | Reference |

| AChE Inhibition | BT-11 (extract) | IC50 | 263.7 µg/mL | Aβ(1-42)-induced SD rats | |

| AChE Activity | This compound | Decrease | Not specified | Aged mice cortex | |

| Acetylcholine (ACh) Levels | This compound (40, 80 mg/kg) | Increase | Significant increase (quantitative values not provided) | Mouse Laterodorsal Tegmental Area (LDT) and Pontomesencephalic Tegmental Area (PPT) | |

| Choline Acetyltransferase (ChAT) Levels | Aerial part of P. tenuifolia | Increase | Significant increase (quantitative values not provided) | Scopolamine-induced mouse brain |

Modulation of Acetylcholine (ACh) and Choline Acetyltransferase (ChAT)

Beyond inhibiting ACh degradation, evidence suggests that components of Polygala tenuifolia may also positively influence ACh synthesis. Choline acetyltransferase (ChAT) is the enzyme that synthesizes ACh from choline and acetyl-CoA. Extracts from the aerial parts of the plant have been shown to increase the levels of both ACh and ChAT in the brains of mice with scopolamine-induced memory impairment. Furthermore, direct administration of this compound has been observed to significantly increase ACh levels in specific brain regions critical for sleep-wake regulation, such as the laterodorsal tegmental and pontomesencephalic tegmental areas.

Experimental Protocols: Cholinergic System Assays

This spectrophotometric method is widely used to screen for AChE inhibitors.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

-

Reagents:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in buffer

-

15 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

-

Acetylcholinesterase (e.g., from Electrophorus electricus) solution in buffer

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO, with a final concentration ≤1%).

-

-

Procedure (96-well plate format):

-

Blank Wells: Add 150 µL buffer, 10 µL DTNB, and 10 µL deionized water.

-

Control Wells (100% Activity): Add 140 µL buffer, 10 µL AChE solution, 10 µL DTNB, and 10 µL of the test compound's solvent.

-

Test Wells: Add 140 µL buffer, 10 µL AChE solution, 10 µL DTNB, and 10 µL of the this compound solution at various concentrations.

-

Pre-incubate the plate for 10-15 minutes at 25-37°C.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated using the formula: [(Activity_control - Activity_sample) / Activity_control] * 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This method allows for the sensitive and specific quantification of ACh and its precursor, choline.

-

Principle: Brain tissue homogenates are processed to extract quaternary amines. The extract is injected into a High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column to separate ACh and choline. Post-column, ACh is hydrolyzed by an immobilized AChE enzyme reactor to yield choline. This choline, along with the endogenous choline from the sample, is then oxidized by an immobilized choline oxidase enzyme reactor, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected by an electrochemical detector (ECD).

-

Procedure Outline:

-

Tissue Homogenization: Dissect brain regions of interest (e.g., cortex, hippocampus) and homogenize in a solution like perchloric acid to precipitate proteins and extract ACh/choline.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated protein.

-

Injection: Inject the supernatant directly into the HPLC system.

-

Separation: Use a reverse-phase column with a mobile phase containing an ion-pairing reagent to separate ACh and choline.

-

Enzymatic Reaction: Pass the column effluent through the immobilized enzyme reactors (AChE and choline oxidase).

-

Detection: Detect the generated hydrogen peroxide using an electrochemical detector with a platinum electrode.

-

-

Quantification: Calculate ACh and choline concentrations by comparing the peak areas from the sample to those of known standards.

Effects on the Glutamatergic System

Glutamate is the primary excitatory neurotransmitter in the brain, essential for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to excitotoxicity and neuronal death. This compound appears to modulate this system, offering neuroprotection by regulating glutamatergic transmission and influencing receptor expression.

Modulation of Glutamatergic Transmission and Synaptic Plasticity

This compound has been shown to have a modulatory effect on glutamatergic synapses, with mechanisms that resemble those of fast-acting antidepressants like ketamine, involving the activation of the mTOR signaling pathway. In a model of methamphetamine-induced addiction, this compound was found to alleviate the increase in glutamatergic transmission in hippocampal CA1 neurons. This suggests a role for this compound in normalizing aberrant excitatory neurotransmission.

One study investigated this compound's direct effects on synaptic states using an imaging analysis of drebrin, a postsynaptic protein that disappears from dendritic spines upon strong synaptic activation. This compound was found to decrease the density of drebrin clusters, an effect that was not dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.

Table 2: Quantitative Data on this compound's Effect on the Glutamatergic System

| Parameter | Effect | Value | Model System | Reference |

| Drebrin Cluster Density | Decrease (EC50) | 481 µM | Rat hippocampal neurons | |

| Glutamate Receptor 1 (GluR1) Expression | Upregulation | Not specified | Chronic restraint stress mouse model |

Regulation of Glutamate Receptor Expression

This compound can also influence the expression of glutamate receptor subunits. In a mouse model of chronic stress, treatment with this compound upregulated the expression of glutamate receptor 1 (GluR1), a subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors mediate fast synaptic transmission, and changes in their subunit composition and number are crucial for synaptic plasticity phenomena like long-term potentiation (LTP).

Experimental Protocols: Glutamatergic System Assays

This assay evaluates the direct effects of compounds on synaptic states in cultured neurons.

-

Principle: Cultured hippocampal neurons are treated with the test compound. The cells are then fixed, immunostained for the synaptic marker drebrin and a dendritic marker (e.g., MAP2), and imaged using automated microscopy. Image analysis software is used to quantify the density of drebrin clusters along the dendrites. A decrease in drebrin density can indicate synaptic activation or modification.

-

Procedure Outline:

-

Cell Culture: Plate primary hippocampal neurons from rat embryos onto coated plates.

-

Compound Treatment: After maturation in culture (e.g., 21 days in vitro), treat neurons with various concentrations of this compound for a defined period (e.g., 10 minutes). To test for NMDA receptor dependence, a subset of cells can be pre-treated with an NMDA receptor antagonist like APV.

-

Fixation and Immunostaining: Fix the cells with paraformaldehyde, permeabilize, and incubate with primary antibodies against drebrin and MAP2, followed by fluorescently-labeled secondary antibodies.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated software to identify dendrites (based on MAP2 staining) and quantify the number and density of drebrin puncta along these dendrites.

-

-

Data Analysis: Generate dose-response curves by plotting drebrin cluster density against this compound concentration to calculate EC50 values.

This technique is used to quantify changes in the protein levels of specific glutamate receptor subunits in brain tissue.

-

Principle: Proteins are extracted from brain tissue homogenates, separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., GluR1). The amount of protein is quantified by measuring the intensity of the antibody signal.

-

Procedure Outline:

-

Protein Extraction: Homogenize brain tissue (e.g., hippocampus) from control and this compound-treated animals in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for GluR1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an HRP substrate to produce a chemiluminescent signal, which is captured by an imaging system.

-

Analysis: Quantify the band intensity for GluR1 and normalize it to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading. The fold change in GluR1 expression in the this compound-treated group is then calculated relative to the control group.

-

This method directly assesses the function of glutamatergic synapses.

-

Principle: Extracellular field potential recordings or whole-cell patch-clamp recordings are performed on acute brain slices (e.g., hippocampus) to measure synaptic responses. By stimulating presynaptic axons (e.g., Schaffer collaterals) and recording the postsynaptic response in target neurons (e.g., CA1 pyramidal cells), one can measure parameters like the field excitatory postsynaptic potential (fEPSP) or excitatory postsynaptic currents (EPSCs).

-

Procedure Outline:

-

Slice Preparation: Prepare acute hippocampal slices from control and this compound-treated animals (or apply this compound directly to the slice bath).

-

Recording Setup: Place a slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Electrode Placement: Position a stimulating electrode in the presynaptic fiber tract (e.g., stratum radiatum to stimulate Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).

-

Stimulation and Recording: Deliver electrical stimuli and record the resulting fEPSPs. To isolate AMPA or NMDA receptor-mediated components, specific pharmacological blockers can be added to the aCSF.

-

Data Analysis: Measure the slope of the fEPSP or the amplitude of the EPSC to quantify synaptic strength. Compare these parameters before and after the application of this compound or between slices from control and treated animals.

-

Signaling Pathways and Workflows

Visualizing the complex interactions and experimental processes is crucial for a clear understanding of this compound's mechanism of action.

Signaling Pathways